N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural motif combining a furan-3-yl ethyl group at the N1 position and a 4-(trifluoromethoxy)phenyl group at the N2 position. The trifluoromethoxy substituent is notable for its electron-withdrawing properties, which may enhance metabolic stability and influence receptor binding.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c16-15(17,18)24-12-3-1-11(2-4-12)20-14(22)13(21)19-7-5-10-6-8-23-9-10/h1-4,6,8-9H,5,7H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTERVWSZIGMYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCC2=COC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 4-(trifluoromethoxy)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and trifluoromethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Oxalamides are a versatile class of compounds with variations in N1 and N2 substituents dictating their physicochemical and biological properties. Below is a comparative analysis of the target compound with key analogues:
Structural Analogues
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound is structurally distinct from the trifluoromethyl group in and chloro/fluoro substituents in . These groups modulate lipophilicity and metabolic stability.
Biological Activity
N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, identified by CAS number 1428350-49-5, is a compound characterized by its unique molecular structure featuring a furan ring and a trifluoromethoxy group. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13F3N2O4
- Molecular Weight : 342.27 g/mol
The compound's structure is significant for its biological interactions, particularly due to the presence of the furan and trifluoromethoxy groups, which can influence its reactivity and binding properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antiviral Activity
Recent research has indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For example, studies on related oxadiazole derivatives have shown promising results against SARS-CoV-2, suggesting that the structural features of these compounds may contribute to their efficacy in inhibiting viral replication .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or other biological pathways.
- Receptor Interaction : The furan ring can interact with specific receptors or enzymes, leading to altered signaling pathways.
Structure-Activity Relationship (SAR)
A study focused on the SAR of similar compounds revealed that modifications to the trifluoromethoxy group significantly impacted biological activity. For instance, replacing this group with various electron-donating or withdrawing groups led to decreased potency, emphasizing the importance of this moiety in maintaining biological effectiveness .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzymes at micromolar concentrations. For example, related compounds showed IC50 values ranging from 16.74 μM to 46 μM against target enzymes, indicating that structural optimization could enhance efficacy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H13F3N2O4 |
| Molecular Weight | 342.27 g/mol |
| Biological Activity | Antiviral potential |
| IC50 Values (related compounds) | 16.74 μM - 46 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
